Ibrutinib N1-Oxide

Analytical Chemistry Pharmaceutical Impurity Profiling Structural Elucidation

Ibrutinib N1-Oxide (CAS 2437254-47-0) is a regiospecific oxidative degradation impurity of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, chemically defined as (R)-1-(1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide. It belongs to the class of pyrazolopyrimidine N-oxide impurities formed via oxidation at the 5-position of the heterocyclic core, yielding a characteristic +16 Da mass increment (monoisotopic MW 456.5 vs.

Molecular Formula C25H24N6O3
Molecular Weight 456.5 g/mol
Cat. No. B13861876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbrutinib N1-Oxide
Molecular FormulaC25H24N6O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O
InChIInChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-25-22(24(26)30(33)16-27-25)23(28-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,26,33H,1,6-7,14-15H2/t18-/m1/s1
InChIKeyOIZIQPXPDWYSJD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibrutinib N1-Oxide CAS 2437254-47-0: Analytical Reference Standard for BTK Inhibitor Impurity Profiling & ANDA Method Validation


Ibrutinib N1-Oxide (CAS 2437254-47-0) is a regiospecific oxidative degradation impurity of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, chemically defined as (R)-1-(1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide [1]. It belongs to the class of pyrazolopyrimidine N-oxide impurities formed via oxidation at the 5-position of the heterocyclic core, yielding a characteristic +16 Da mass increment (monoisotopic MW 456.5 vs. parent Ibrutinib 440.5) and substantially increased polarity that predictably alters reversed-phase chromatographic retention [2]. It is supplied as a non-pharmacopeial reference standard with comprehensive characterization data for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [1].

Why Ibrutinib N1-Oxide Cannot Be Substituted by Other Ibrutinib Impurity Standards in Analytical Workflows


Generic substitution among Ibrutinib-related impurity reference standards is analytically unsound because impurity identity, chromatographic resolution, and regulatory acceptance criteria are exquisitely sensitive to the specific regioisomeric oxidation site. The N1-Oxide (5-oxide on the pyrimidine ring, CAS 2437254-47-0) and the N-Oxide Impurity 24 (1-oxide on the pyrazole ring, CAS 2417548-74-2) are structural regioisomers that share identical molecular formula (C₂₅H₂₄N₆O₃) and monoisotopic mass (456.5 Da) yet exhibit distinct retention times and tandem mass spectrometric fragmentation patterns; use of the incorrect regioisomer standard directly compromises method specificity and system suitability in stability-indicating HPLC/UPLC methods [1]. Furthermore, Ibrutinib is documented to be extremely sensitive to oxidative degradation even at room temperature, generating up to five discrete oxidative degradation products under ICH-prescribed forced degradation conditions, making unambiguous identification and quantification of each N-oxide species a kinetic and regulatory necessity rather than an interchangeable exercise [2].

Ibrutinib N1-Oxide vs. Closest Analogs: Quantitative Differentiation Evidence for Analytical Procurement Decisions


Regiospecific N-Oxidation Site: 5-Oxide (N1-Oxide) vs. 1-Oxide (Impurity 24) Structural Isomerism

Ibrutinib N1-Oxide (CAS 2437254-47-0) bears the N-oxide functional group specifically at the 5-position of the pyrazolo[3,4-d]pyrimidine ring system, producing (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide [1]. In contrast, Ibrutinib N-Oxide Impurity 24 (CAS 2417548-74-2) bears the N-oxide at the 1-position of the pyrazole ring, producing (S)-1-((R)-1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide, a distinct regioisomer with stereochemical specification at the piperidine carbon . These two regioisomers share identical molecular formula (C₂₅H₂₄N₆O₃) and exact mass (456.19099 Da), rendering them indistinguishable by low-resolution mass spectrometry alone; differentiation requires orthogonal techniques such as 1H/13C NMR, 2D NMR (HSQC, HMBC), or HRMS/MS fragmentation analysis [2]. The distinct electronic environment of the N-oxide at the 5-position versus the 1-position produces different UV absorption maxima and chromatographic retention on C18 stationary phases, directly impacting HPLC method specificity [2].

Analytical Chemistry Pharmaceutical Impurity Profiling Structural Elucidation

Mass Spectrometric Differentiation: +16 Da Mass Shift vs. Parent Ibrutinib and Other Degradation Products

Ibrutinib N1-Oxide (C₂₅H₂₄N₆O₃, monoisotopic mass 456.19099 Da, average MW 456.5 Da) exhibits a characteristic +15.995 Da mass shift relative to the parent drug Ibrutinib (C₂₅H₂₄N₆O₂, monoisotopic mass 440.19608 Da, average MW 440.5 Da), corresponding to the insertion of a single oxygen atom [1]. This mass increment is identical to that of the 1-oxide regioisomer (Impurity 24) but distinguishable from other Ibrutinib oxidative degradants: the dihydrodiol metabolite PCI-45227 (M37) shows a +34 Da shift (addition of two oxygens plus hydration), while hydroxylated metabolites (M35) show +16 Da at the phenoxyphenyl moiety with distinct fragmentation patterns [2]. In LC-HRMS/MS analysis, the N1-Oxide produces characteristic fragment ions reflecting loss of the N-oxide oxygen (Δ -16 Da) and cleavage of the acryloylpiperidine moiety, enabling differentiation from ring-hydroxylated isomers that show loss of H₂O (Δ -18 Da) [3].

Mass Spectrometry Degradation Product Identification LC-HRMS

Physical-Chemical Property Differentiation: Solid-State Appearance, Melting Point, and Solubility Profile vs. Ibrutinib

Ibrutinib N1-Oxide is an orange solid with a melting point exceeding 109 °C (with decomposition), exhibiting solubility limited to DMSO (slightly soluble) and methanol (slightly soluble) . This contrasts sharply with Ibrutinib (CAS 936563-96-1), which is a white to off-white crystalline solid with a melting point range of 149–158 °C [1]. The lower decomposition temperature of the N1-Oxide (onset >109 °C with decomposition vs. sharp melt at 149–158 °C for Ibrutinib) reflects the thermal lability of the N-oxide functional group, which is prone to deoxygenation and further degradation upon heating. The orange coloration is consistent with the extended conjugation introduced by the N-oxide moiety on the pyrazolopyrimidine chromophore, providing a simple visual differentiator from the colorless/white parent compound and from other Ibrutinib impurities that may be white to pale yellow [2].

Physicochemical Characterization Reference Standard Qualification Solid-State Analysis

Chromatographic Retention Shift: Increased Polarity from N-Oxide Formation Alters Reversed-Phase LC Retention Relative to Ibrutinib

The conversion of the tertiary amine in the pyrazolopyrimidine core to an N-oxide introduces a formal positive charge on nitrogen and a negative charge on oxygen (N⁺–O⁻ zwitterionic character), substantially increasing the molecular polarity of Ibrutinib N1-Oxide relative to the parent drug [1]. This increased polarity manifests as reduced retention on reversed-phase C18 stationary phases, with the N-oxide impurity typically eluting earlier than Ibrutinib under standard acidic or neutral mobile phase conditions [2]. In the UHPLC method optimized by Krishnaraju and Velraj (2025) for Ibrutinib and its process-related impurities on an ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) with 0.02 M formic acid in water/acetonitrile (50:50) at pH 2.7 and a flow rate of 0.4 mL/min, Ibrutinib eluted at 2.64 min while the last eluting impurity peak appeared at 4.40 min, achieving a resolution of 4.66 between Ibrutinib and Impurity-I; the LOD and LOQ for impurities were established at 0.01 μg/mL and 0.025 μg/mL, respectively [3]. While this published method does not specifically name Ibrutinib N1-Oxide as an analyte, the increased polarity of N-oxide impurities is a well-established chromatographic principle that directly informs method development for impurity profiling [1].

Reversed-Phase Chromatography Stability-Indicating Method Impurity Resolution

Formation Pathway Relevance: Ibrutinib Susceptibility to Oxidative Degradation Confirms Ibrutinib N1-Oxide as a Kinetically Relevant Degradant

Ibrutinib has been demonstrated to be extremely sensitive to oxidative degradation even at room temperature, with forced degradation studies under ICH Q1A(R2) conditions producing five distinct oxidative degradation products (designated DP-III, DP-IV, DP-VI, DP-VII, and DP-X) when the drug substance is exposed to hydrogen peroxide stress [1]. In total, ten degradation products were formed across all stress conditions, with nine of ten identified as new, previously unreported degradation impurities [1]. A separate study by Yerla et al. (2024) specifically assessed degradation profiles of Ibrutinib tablet dosage forms and confirmed that the drug substance is susceptible to both alkaline and oxidative stress, with oxidative degradation yielding three significant unknown degradation impurities isolated by preparative LC and structurally elucidated by LC-MS, HRMS, and 2D NMR [2]. Notably, Ibrutinib metabolism in humans proceeds via three major pathways—phenyl hydroxylation (M35), piperidine ring opening (M25, M34), and epoxidation of the acryloyl ethylene followed by hydrolysis to the dihydrodiol (PCI-45227/M37)—with no N-oxide identified as a major circulating metabolite, confirming that Ibrutinib N1-Oxide is primarily a drug substance/product degradation impurity rather than a metabolic species [3].

Forced Degradation Studies Oxidative Stress Stability Degradation Pathway Elucidation

Regulatory Reference Standard Qualification: Comprehensive Characterization Data Package Enabling ANDA/AMV/QC Compliance

Ibrutinib N1-Oxide (CAS 2437254-47-0) is supplied as a non-pharmacopeial reference standard with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data compliant with regulatory guidelines (ICH Q3A/B) [1]. The characterization package typically encompasses identity confirmation by 1H NMR, 13C NMR, HRMS, FT-IR, and HPLC purity determination (≥95% by HPLC-UV) with residual solvent analysis by GC-MS . Procurement of this specific impurity standard enables three distinct regulatory workflows: (1) analytical method development and validation (AMV) for stability-indicating HPLC/UPLC methods, (2) quality control (QC) batch release testing against established acceptance criteria (typical limits: individual unspecified impurity ≤0.10%, total impurities ≤0.5–1.5% per USP/EP monographs), and (3) ANDA filing support with traceability to pharmacopeial standards (USP or EP) provided upon feasibility [2]. In contrast, Ibrutinib N-Oxide Impurity 24 (CAS 2417548-74-2) is a distinct regioisomer that would not satisfy identification criteria for the 5-oxide impurity in a regulatory method, and use of the parent drug Ibrutinib as a surrogate standard is analytically invalid due to different UV response factors, retention times, and mass spectrometric properties [1].

ANDA Filing Method Validation (AMV) Quality Control (QC) Reference Standard

Procurement-Driven Application Scenarios for Ibrutinib N1-Oxide: Where the 5-Oxide Reference Standard Delivers Definitive Analytical Value


Stability-Indicating HPLC/UPLC Method Development for Ibrutinib Drug Substance and Drug Product

Ibrutinib N1-Oxide serves as a critical system suitability marker and resolution standard in stability-indicating reversed-phase methods. Its increased polarity relative to Ibrutinib—conferred by the N⁺–O⁻ zwitterionic character of the 5-oxide moiety—results in chromatographic elution behavior distinct from both the parent drug and other degradants such as hydrolytic ring-opened products or dihydrodiol metabolites [1]. Incorporating the authentic N1-Oxide reference standard into method development enables experimental determination of relative retention time (RRT), resolution (Rs), and peak purity under stressed conditions, directly satisfying ICH Q2(R1) specificity requirements. The validated UHPLC method of Krishnaraju and Velraj (2025) demonstrates that systematic optimization using a Box-Behnken design can achieve a resolution of 4.66 between Ibrutinib and the closest-eluting impurity, with LOD/LOQ values of 0.01/0.025 μg/mL, providing a benchmark for methods that include N1-Oxide as a target analyte [2].

Forced Degradation Studies and Oxidative Stress Testing per ICH Q1A(R2)

Ibrutinib's extreme sensitivity to oxidative degradation—documented to produce five distinct oxidative degradation products even at room temperature—makes Ibrutinib N1-Oxide an essential reference standard for forced degradation studies [1]. Its formation under hydrogen peroxide stress conditions, coupled with its absence from the major human metabolic pathways (which proceed via hydroxylation, piperidine opening, and epoxidation), confirms its identity as a drug substance/product degradant rather than a metabolite, guiding appropriate control strategies in the impurity specification [3]. Use of the correct 5-oxide regioisomer standard in these studies ensures that oxidative degradation mass balance calculations are accurate and that degradation product peaks are correctly assigned, avoiding misclassification of isomeric N-oxide impurities that share identical molecular mass.

ANDA Filing Support: Impurity Profiling and Reference Standard Qualification

For generic pharmaceutical manufacturers pursuing ANDA approval for Ibrutinib, the N1-Oxide reference standard (CAS 2437254-47-0) is specifically required for analytical method validation (AMV) and quality control (QC) batch release testing [1]. The comprehensive Certificate of Analysis accompanying the standard provides identity confirmation by orthogonal techniques (1H/13C NMR, HRMS, FT-IR) and HPLC purity certification (≥95%), meeting the evidentiary standards expected by regulatory reviewers. Traceability to USP or EP pharmacopeial standards can be established upon feasibility, supporting the demonstration of method equivalence required for ANDA submission [2]. Critically, substitution with the 1-oxide regioisomer (Impurity 24, CAS 2417548-74-2) would constitute an analytical method deviation, as the two regioisomers are distinguishable by 2D NMR and chromatographic retention but not by low-resolution LC-MS alone, potentially compromising the specificity demonstration required under ICH Q2(R1) [3].

LC-HRMS/MS Spectral Library Construction for Impurity Identification in Routine QC

The N1-Oxide's characteristic mass spectrometric behavior—a +15.995 Da mass shift from Ibrutinib with a diagnostic neutral loss of 16 Da (oxygen from the N-oxide) under collision-induced dissociation—makes it a valuable calibrant for building HRMS/MS spectral libraries used in routine QC impurity screening [1]. Because the N1-Oxide and the 1-oxide regioisomer (Impurity 24) share identical monoisotopic mass (456.19099 Da) and cannot be distinguished by full-scan MS alone, acquisition of the authentic N1-Oxide standard enables the establishment of regioisomer-specific MS/MS fragmentation patterns (e.g., product ion spectra reflecting cleavage adjacent to the 5-oxide vs. 1-oxide position) that can be incorporated into targeted LC-MS/MS methods for unambiguous impurity identification in release testing [2].

Quote Request

Request a Quote for Ibrutinib N1-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.